N-butyl-3-methoxybenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-butyl-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-3-4-8-13-12(14)10-6-5-7-11(9-10)15-2/h5-7,9H,3-4,8H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWFHMSYICLJIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC(=CC=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity Profiling and Mechanistic Elucidation in Preclinical Research
Receptor Interaction Studies
N-butyl-3-methoxybenzamide derivatives have been extensively studied for their affinity and selectivity towards dopamine (B1211576) receptor subtypes, particularly the D2, D3, and D4 receptors. These receptors are crucial targets for antipsychotic medications and treatments for other neurological and psychiatric disorders. mdpi.com
A series of N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides demonstrated high affinity for dopamine D3 receptors. oup.com However, these initial compounds lacked selectivity over other receptors like D2, D4, 5-HT1A, and α1-receptors. oup.com To enhance D3 receptor affinity and selectivity, the flexible butyl chain was replaced with a more rigid cyclohexyl linker. oup.com This modification led to the development of compounds like trans-N-{4-[4-(2,3-dichlorophenyl)-1-piperazinyl]cyclohexyl}-3-methoxybenzamide, which exhibited a high D3-receptor affinity (Ki = 0.18 nM) and over 200-fold selectivity against D4, D2, 5-HT1A, and α1-receptors. oup.comwikipedia.org This particular derivative was characterized as a full agonist at the D3 receptor. oup.com The elongated and linear conformation of D3-preferring ligands is considered a key feature for their high affinity. uni-duesseldorf.de
Table 1: Dopamine D3 Receptor Binding Affinity of this compound Analogs
| Compound | Modification | D3 Ki (nM) | Selectivity over D2, D4, 5-HT1A, α1 |
|---|---|---|---|
| N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides | Flexible butyl linker | High affinity | Low selectivity |
| trans-N-{4-[4-(2,3-dichlorophenyl)-1-piperazinyl]cyclohexyl}-3-methoxybenzamide | Cyclohexyl linker | 0.18 | >200-fold |
Research into this compound analogs has also explored their potential as dopamine D4 receptor ligands. The D4 receptor is a target of interest due to the high affinity of the atypical antipsychotic drug clozapine (B1669256) for this receptor subtype. nih.govprobes-drugs.org Structure-activity relationship studies on N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide revealed that modifications to the aryl group attached to the piperazine (B1678402) ring significantly influenced D4 receptor affinity. nih.gov For instance, replacing the chloro group with a methyl group resulted in only a two-fold decrease in affinity, while a cyano group led to a considerable reduction. nih.gov Shortening the alkyl chain from butyl to ethyl was also investigated to see if it would increase D4 receptor affinity. nih.gov One of the most potent compounds identified was (S)-(+)-N-(1-benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide, which showed high affinity for both D3 and D4 receptors (Ki values of 21 and 2.1 nM, respectively) with 110-fold selectivity for D4 over D2 receptors. acs.org
Table 2: Dopamine D4 Receptor Binding Affinity of this compound Analogs
| Compound | D4 Ki (nM) | Selectivity over D2 |
|---|---|---|
| N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide | - | - |
| N-[2-[4-(4-methylphenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide | ~2x lower than chloro analog | - |
| N-[2-[4-(4-cyanophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide | 63.95 | - |
| (S)-(+)-N-(1-benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide | 2.1 | 110-fold |
Recent studies have investigated a class of molecules called Estrogen Receptor Coregulator Binding Modulators (ERXs), which include tris-benzamide structures. nih.govnih.gov These compounds target the interaction between estrogen receptor α (ERα) and its coregulator proteins, a novel strategy for overcoming endocrine resistance in breast cancer. nih.govnih.gov Structure-activity relationship studies on these tris-benzamides revealed that introducing an n-butyl group at the C-terminus was not well-tolerated, whereas branched chains like isobutyl and benzyl (B1604629) groups showed high potency. acs.org These findings highlight the specific structural requirements for effective modulation of the ERα-coregulator interaction.
The benzamide (B126) scaffold is known to interact with serotonergic and noradrenergic systems. researchgate.net While direct studies on this compound's effect on these systems are limited, related benzamide compounds have been shown to modulate these neurotransmitter systems. researchgate.net For example, some organoselenium compounds containing a benzamide moiety have demonstrated pharmacological properties through the modulation of serotonergic and noradrenergic pathways. researchgate.net The cross-reactivity of some benzamide derivatives with multiple serotonin (B10506) receptors and other monoamine neurotransmitters is a known phenomenon. google.com
The versatility of the benzamide structure has led to its investigation in the context of other neuroreceptor systems. For instance, sigma receptors (σRs), which are not opioid receptors, are modulated by various benzamide derivatives. nih.gov Sigma-1 receptors, in particular, regulate several neurotransmitter systems, including the dopaminergic, serotonergic, and noradrenergic systems. nih.gov While specific data on this compound is not available, the broader class of benzamides has shown affinity for sigma receptors, suggesting a potential area for future investigation. wvu.edu
Dopamine Receptor Subtype Ligand Affinity and Selectivity
Enzyme Inhibition Investigations
Comprehensive searches for the inhibitory effects of this compound on several key enzymes have not returned specific research findings for this particular compound.
Acetylcholinesterase and Beta-Secretase Inhibition
There is currently no specific data available from preclinical studies investigating the inhibitory activity of this compound against acetylcholinesterase (AChE) or beta-secretase (BACE1), two enzymes of significant interest in neurodegenerative disease research. While the broader class of benzamides has been explored for such properties, dedicated studies on the N-butyl derivative are absent from the retrieved scientific literature.
Urease Inhibition Studies
Similarly, no dedicated studies on the potential for this compound to act as a urease inhibitor were identified. Research into urease inhibition often focuses on other structural classes of compounds.
Antimicrobial and Antiparasitic Efficacy Assessments (In vitro)
While the parent molecule, 3-methoxybenzamide (B147233), is a known starting point for the development of certain antimicrobials, specific data on the efficacy of this compound is limited.
Antibacterial Activity and Mechanisms, including FtsZ Inhibition
No specific studies detailing the antibacterial activity or the FtsZ inhibitory mechanism of this compound were found. Research has focused on the parent compound, 3-methoxybenzamide, which is known to inhibit the bacterial cell division protein FtsZ, leading to cell filamentation and lysis. However, the specific impact of the N-butyl substitution on this activity has not been reported.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses
Impact of N-Alkyl Chain Modifications on Biological Activity
Studies on other benzamide (B126) derivatives, such as bis-benzamides, have also involved surveying various alkyl groups on side chains to identify the most potent compounds, underscoring the general importance of the N-alkyl substituent in determining biological activity. mdpi.com The substitution of the N-butyl group with smaller or larger alkyl chains, or the introduction of branching or cyclic structures, would likely alter the compound's binding affinity and selectivity for its biological targets.
Substituent Effects on the Methoxybenzamide Moiety
The methoxybenzamide portion of the molecule is a key determinant of its electronic and binding properties. The nature, number, and position of substituents on the phenyl ring can dramatically alter the compound's activity.
The position of the methoxy (B1213986) group on the benzamide ring is critical. In N-butyl-3-methoxybenzamide, the substituent is at the meta-position. Positional isomerism, where the functional group occupies a different position on the carbon skeleton (e.g., ortho- or para-), leads to distinct physical and chemical properties. dergipark.org.trresearchgate.net The position of the substituent influences the molecule's electronic properties through inductive and resonance effects.
For example, studies on substituted N-heterocycles show that the position of ring atoms relative to a substituent profoundly influences its electron-donating or -withdrawing properties. rsc.org In the case of the 3-methoxy group, its electron-donating resonance effect is less pronounced compared to a 4-methoxy (para) isomer, while its inductive effect remains. This specific electronic distribution affects the acidity of the amide N-H group and the charge distribution across the aromatic ring, which are critical for target interaction. Research on zinc-based coordination polymers has also demonstrated that positional isomerism can lead to different molecular shapes (linear vs. zigzag), which in turn affects intermolecular interactions and material properties. rsc.org This principle extends to how isomers of methoxybenzamide might present different conformations for receptor binding.
The methoxy group and the N-butyl chain contribute to the molecule's hydrophobic and steric profile. Hydrophobic interactions are often a major driving force for ligand binding within protein pockets. acs.org The butyl group, being a lipophilic chain, likely engages with hydrophobic residues in a binding site.
Linker Region Modifications and Their Influence on Target Engagement
The amide group (-CONH-) acts as a linker connecting the N-butyl chain and the 3-methoxybenzoyl moiety. This region is often critical for maintaining the correct orientation of the two parts of the molecule for effective target engagement. Modifications to this linker can have profound effects on biological activity.
In studies of glycine (B1666218) benzamides with a constant 3-methoxy benzamide portion, modifications to the central linker region significantly impacted potency at the GPR139 receptor. nih.gov A simple glycine linker provided excellent potency, while the introduction of larger groups led to a pronounced reduction in activity, indicating a sterically constrained binding pocket. nih.gov Similarly, research on antifungal benzamides showed that extending the linker region or adding substituents to it was incompatible with inhibitory activity, as it was predicted to compromise the molecule's incorporation into the target's hydrophobic cleft. nih.gov The rigidity and hydrogen bonding capability of the amide linker in this compound are therefore essential for presenting the key pharmacophoric elements to the receptor in an optimal arrangement.
Conformational Flexibility and Rigidity in Ligand Binding
The ability of a molecule to adopt a specific three-dimensional shape (conformation) is fundamental to its ability to bind to a biological target. The interplay between conformational flexibility and rigidity in this compound is a key aspect of its SAR.
While some degree of flexibility is necessary for a ligand to adapt to its binding site, pre-organizing a molecule into a bioactive conformation can enhance affinity by reducing the entropic penalty of binding. Studies on benzamide analogues have shown that introducing conformational constraints can lead to more potent and selective compounds. For instance, the introduction of fluorine atoms in 2,6-difluoro-3-methoxybenzamide (B3025189) creates a conformationally restrained scaffold that more easily adopts the non-planar shape required for binding. nih.gov Conversely, a series of conformationally-flexible benzamide analogues were synthesized to explore a wider range of potential binding modes. nih.gov
Ligand binding can also induce conformational changes in the target protein, an allosteric effect that can be modulated by the ligand's structure. nih.gov The specific conformation of this compound, influenced by the rotational freedom around the amide bond and the alkyl chain, determines how it fits into a binding pocket and whether it can induce the necessary conformational changes in the receptor for a biological response. rsc.org
Development of Predictive QSAR Models for Biological Activity
QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models are powerful tools for predicting the activity of new compounds and for guiding the design of more potent analogues.
For benzamide derivatives, several QSAR studies have been successfully developed. For example, QSAR models for substituted benzamides have identified topological and molecular connectivity indices as key descriptors for predicting antimicrobial activity. nih.gov Another study on benzylidene hydrazine (B178648) benzamides used descriptors for solubility (Log S) and molar refractivity (MR) to build a predictive model for anticancer activity. jppres.com
The development of a QSAR model for this compound and its analogues would involve:
Synthesizing and testing a series of related compounds with variations in the N-alkyl chain and benzamide substituents.
Calculating a wide range of molecular descriptors (e.g., hydrophobic, electronic, steric, topological) for each compound.
Using statistical methods, such as multiple linear regression or machine learning algorithms, to build an equation that relates the descriptors to the observed biological activity. sphinxsai.com
Validating the model to ensure its predictive power. researchgate.net
Computational Chemistry and Theoretical Investigations
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While specific molecular docking studies for N-butyl-3-methoxybenzamide were not found in the reviewed literature, the methodology is widely applied to similar benzamide (B126) derivatives to explore their potential as inhibitors of various enzymes or receptor modulators. researchgate.netnih.govmdpi.com
The general process involves defining a target protein's binding site and computationally placing the ligand (this compound) into it in various orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose, typically in kcal/mol. researchgate.net For instance, in studies of other benzamide derivatives, docking has been used to identify key interactions, such as hydrogen bonds and hydrophobic contacts, with amino acid residues in the active site of target proteins like matrix metalloproteinases (MMPs). researchgate.net Such analyses can reveal which structural features of the ligand are critical for binding and can guide the design of more potent analogs.
A hypothetical docking study for this compound against a target protein would involve the steps and yield the data outlined in the table below.
Table 1: Hypothetical Molecular Docking Workflow for this compound
| Step | Description | Key Outputs |
| Target Preparation | The 3D structure of a target protein is obtained from a database (e.g., Protein Data Bank) and prepared by adding hydrogen atoms and removing water molecules. researchgate.net | A prepared protein structure ready for docking. |
| Ligand Preparation | A 3D model of this compound is generated and its energy is minimized. | A low-energy 3D conformation of the ligand. |
| Docking Simulation | The ligand is placed into the defined binding site of the protein using software like AutoDock or GOLD. researchgate.netnih.gov | A set of possible binding poses (orientations) of the ligand. |
| Scoring & Analysis | Each pose is evaluated using a scoring function to predict binding affinity. The best-scoring poses are analyzed to identify key molecular interactions. nih.gov | Binding energy scores (e.g., kcal/mol), identification of interacting residues, hydrogen bonds, and hydrophobic interactions. |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. researchgate.net For compounds like this compound, these calculations can determine optimized molecular geometry, vibrational frequencies, and the distribution of electron density. researchgate.net
Studies on related benzamides have used DFT with basis sets like B3LYP/6-311G++ to calculate properties such as the energies of Frontier Molecular Orbitals (HOMO and LUMO) and the Molecular Electrostatic Potential (MEP). researchgate.net The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. The MEP map reveals the regions of a molecule that are electron-rich (electrophilic attack sites) and electron-poor (nucleophilic attack sites), which is fundamental for understanding intermolecular interactions. researchgate.net
Table 2: Predicted Electronic Properties from Quantum Chemical Calculations
| Property | Significance for this compound |
| Optimized Geometry | Provides the most stable 3D structure with precise bond lengths and angles. researchgate.net |
| HOMO-LUMO Gap | Indicates the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity. researchgate.net |
| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface, identifying sites for intermolecular interactions. researchgate.net |
| Vibrational Frequencies | Predicts the infrared and Raman spectra, which can be compared with experimental data to confirm the structure. researchgate.net |
Mechanistic Pathway Simulations of Synthetic Transformations
Computational simulations are instrumental in elucidating the mechanisms of chemical reactions. For benzamides, theoretical studies have explored the pathways of C-H activation and functionalization reactions, which are key synthetic routes. acs.orgacs.org These simulations can map the energy profile of a reaction, identifying transition states and intermediates.
For example, mechanistic studies on the rhodium-catalyzed C-H activation of N-methoxybenzamides have utilized computational methods to understand the concerted metalation-deprotonation (CMD) pathway. acs.org This involves the simultaneous interaction of the metal center with a C-H bond and a base assisting in proton removal. acs.orgpitt.edu Similarly, pathways involving palladium catalysis for the synthesis of lactones from N-methoxybenzamides have been proposed and investigated through computational models, clarifying the roles of different species in the catalytic cycle. acs.org While not specific to this compound, these studies provide a framework for understanding how its synthesis could be achieved and optimized through transition-metal catalysis.
Conformational Analysis and Potential Energy Surface Mapping
Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For a flexible molecule like this compound, which has rotatable bonds in its N-butyl group and around the amide linkage, this analysis is critical. A detailed conformational analysis was performed on the closely related molecule N-(3-hydroxyphenyl)-3-methoxybenzamide, revealing how different conformers influence crystal packing. mdpi.comresearchgate.net
The N-butyl group, in particular, introduces greater conformational freedom compared to smaller alkyl groups. This increased flexibility can impact the molecule's ability to fit into a specific binding pocket in a biological target. Mapping the potential energy surface helps to identify the lowest-energy (most stable) conformers and the energy barriers between them. This information is crucial for understanding which shapes the molecule is most likely to adopt in different environments.
Molecular Dynamics Simulations for System Behavior
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.com These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, intermolecular interactions, and system-wide properties.
For the related compound N-(3-hydroxyphenyl)-3-methoxybenzamide, MD simulations were used to rationalize the spontaneous transformation of one crystal polymorph into another at room temperature. mdpi.comresearchgate.net The simulations, enhanced by metadynamics, provided insight into the transition pathway between the two forms, which differ in their hydrogen-bonding networks and molecular conformations. mdpi.comresearchgate.net Similar MD studies on other benzamide derivatives have been used to assess the stability of ligand-protein complexes obtained from molecular docking, observing the persistence of hydrogen bonds and the solvent-accessible surface area over the simulation time. researchgate.net
Table 3: Applications of Molecular Dynamics Simulations for Benzamides
| Simulation Focus | Information Gained | Reference Example |
| Polymorph Stability | Understanding the energetic and kinetic factors driving the transformation between different crystalline forms. | Spontaneous transformation of N-(3-hydroxyphenyl)-3-methoxybenzamide polymorphs. mdpi.comresearchgate.net |
| Ligand-Protein Complex Stability | Assessing the stability of a docked pose by monitoring interactions and conformational changes over time. | Stability of benzamide derivatives in the active site of matrix metalloproteinases. researchgate.net |
| Solvation Effects | Modeling how the surrounding solvent influences the conformation and interactions of the molecule. | General application in studying ligand behavior in aqueous environments. |
In Silico Prediction of Molecular Properties for Research Applications
In silico methods are widely used to predict various physicochemical and pharmacokinetic properties of drug candidates, a field known as computer-aided drug design (CADD). mdpi.com For this compound, these predictions can guide its potential applications in medicinal or agrochemical research.
Properties such as lipophilicity (logP), aqueous solubility, and potential for metabolic stability can be estimated from the molecular structure. For instance, the N-butyl group in this compound is known to increase lipophilicity compared to smaller N-alkyl substituents, which can enhance penetration through lipid bilayers. Predictive models, often based on quantitative structure-activity relationships (QSAR), can also screen the molecule against databases of biological targets to identify potential activities or liabilities. In studies of other N-(4-halobenzyl)amides, in silico descriptors were used to predict antifungal activity based on pharmacophoric features like hydrophobic regions and hydrogen-bond acceptors. mdpi.com
Table 4: Commonly Predicted Molecular Properties and Their Relevance
| Property | Prediction Method | Relevance for this compound |
| Lipophilicity (logP/logD) | Fragment-based or whole-molecule algorithms | Influences solubility, membrane permeability, and plasma protein binding. acs.org |
| Aqueous Solubility | QSAR models | A key factor for bioavailability and formulation. |
| Metabolic Stability | Comparison to known metabolic sites | Predicts susceptibility to enzymatic degradation, affecting in vivo half-life. |
| Potential Bioactivity | Pharmacophore modeling, similarity searching | Identifies potential biological targets and suggests research applications. mdpi.com |
Advanced Characterization Techniques in Chemical Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For N-butyl-3-methoxybenzamide, ¹H and ¹³C NMR are primary tools for structural confirmation.
Published ¹H and ¹³C NMR data for this compound have been reported in different deuterated solvents, providing a clear picture of its molecular framework.
In deuterated chloroform (B151607) (CDCl₃), the ¹H NMR spectrum shows characteristic signals for the aromatic protons, the methoxy (B1213986) group, and the N-butyl chain. The aromatic protons appear as a multiplet between δ 7.18-7.33 ppm, while the methoxy protons are observed as a sharp singlet at δ 3.72 ppm. The protons of the N-butyl group are resolved as a multiplet for the methylene (B1212753) group attached to the nitrogen at δ 3.31-3.36 ppm, and subsequent multiplets for the other methylene and methyl groups downfield at δ 1.47-1.55 ppm, δ 1.26-1.35 ppm, and a triplet at δ 0.86 ppm for the terminal methyl group. The corresponding ¹³C NMR spectrum in CDCl₃ displays signals for the carbonyl carbon at δ 167.39 ppm, the aromatic carbons (including the methoxy-substituted carbon at δ 159.47 ppm and others at δ 136.03, 129.16 ppm), the methoxy carbon, and the carbons of the butyl chain.
In deuterated methanol (B129727) (CD₃OD), the chemical shifts are slightly different due to solvent effects. The aromatic protons are observed in the range of δ 7.30-7.40 ppm and δ 7.03-7.09 ppm. The methoxy protons appear as a singlet at δ 3.82 ppm. The N-butyl group protons are seen as a triplet at δ 3.36 ppm (J = 7.2 Hz), a multiplet at δ 1.54-1.63 ppm, another multiplet at δ 1.33-1.47 ppm, and a terminal methyl triplet at δ 0.96 ppm (J = 7.4 Hz). The ¹³C NMR spectrum in CD₃OD shows the carbonyl carbon at δ 167.1 ppm, the aromatic carbons at δ 162.0, 128.6, and 127.1 ppm, the ipso-carbon attached to the methoxy group at δ 113.7 ppm, the methoxy carbon at δ 55.4 ppm, and the butyl chain carbons at δ 39.8, 31.8, 20.1, and 13.8 ppm.
| Nucleus | Solvent | Chemical Shift (δ ppm) | Reference |
|---|---|---|---|
| ¹H | CDCl₃ | 7.33 (s, 1H), 7.18-7.22 (m, 1H), 6.92 (m, 2H), 3.72 (s, 3H), 3.31-3.36 (m, 2H), 1.47-1.55 (m, 2H), 1.26-1.35 (m, 2H), 0.86 (t, 3H) | |
| ¹³C | CDCl₃ | 167.39, 159.47, 136.03, 129.16 | |
| ¹H | CD₃OD | 7.40–7.30 (m, 3H), 7.09–7.03 (m, 1H), 3.82 (s, 3H), 3.36 (t, J = 7.2 Hz, 2H), 1.63–1.54 (m, 2H), 1.47–1.33 (m, 2H), 0.96 (t, J = 7.4 Hz, 1H) | |
| ¹³C | CD₃OD | 167.1, 162.0, 128.6, 127.1, 113.7, 55.4, 39.8, 31.8, 20.1, 13.8 |
Multidimensional NMR Approaches
While one-dimensional (1D) NMR provides essential information, multidimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguous assignment of all proton and carbon signals, especially in complex molecules. These techniques reveal through-bond and through-space correlations between nuclei.
A detailed search of the scientific literature did not yield specific multidimensional NMR data (COSY, HSQC, HMBC) for this compound.
Enantiomeric Purity Determination by NMR
This compound is an achiral molecule and therefore does not exist as enantiomers. Thus, the determination of enantiomeric purity by NMR is not applicable to this compound.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is commonly used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a very accurate mass measurement, which can be used to determine the elemental composition of a molecule. For this compound, the exact mass was determined using electrospray ionization (ESI). The calculated mass for the protonated molecule [M+H]⁺ is m/z 208.1338, and the experimentally found mass was m/z 208.1340, which confirms the molecular formula C₁₂H₁₇NO₂.
| Technique | Ionization Mode | Calculated Mass [M+H]⁺ (m/z) | Found Mass [M+H]⁺ (m/z) | Reference |
|---|---|---|---|---|
| HRMS | ESI | 208.1338 | 208.1340 |
Infrared (IR) and Raman Spectroscopy in Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of laser light (Raman) at specific frequencies corresponds to the vibrations of functional groups within the molecule, providing a molecular fingerprint.
A detailed search of the scientific literature did not yield specific experimental IR or Raman spectra for this compound. However, based on the known functional groups in the molecule, characteristic vibrational bands can be predicted. For instance, a strong absorption band for the amide carbonyl (C=O) stretching is expected around 1630-1680 cm⁻¹. The N-H stretching vibration of the secondary amide should appear in the region of 3230-3400 cm⁻¹. Aromatic C-H stretching vibrations are anticipated around 3000-3100 cm⁻¹, while aliphatic C-H stretching vibrations from the butyl group would be found just below 3000 cm⁻¹. The C-O stretching of the methoxy group would likely result in signals in the 1000-1300 cm⁻¹ region.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise coordinates of each atom in the crystal lattice can be determined, providing unambiguous information about bond lengths, bond angles, and intermolecular interactions.
Single Crystal X-ray Diffraction Studies
A comprehensive search of the Cambridge Structural Database (CSD) and the broader scientific literature did not reveal any published single-crystal X-ray diffraction data for this compound. Therefore, detailed information on its solid-state structure, including unit cell parameters, bond lengths, bond angles, and packing arrangement, is not currently available.
Chromatographic Methodologies for Purification and Analysis
Chromatography is a cornerstone of modern chemical research, providing essential techniques for the separation, identification, and purification of compounds from complex mixtures. The principle relies on the differential partitioning of a substance between a stationary phase (a solid or a liquid supported on a solid) and a mobile phase (a liquid or a gas) that moves through it. For this compound, various chromatographic methods are employed to monitor its synthesis, purify it from reaction byproducts, and determine its purity. These techniques include Thin-Layer Chromatography (TLC), Column Chromatography, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC).
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and sensitive technique used primarily for the qualitative monitoring of chemical reactions and for the preliminary assessment of compound purity. umass.edu In the context of this compound synthesis, TLC allows chemists to track the consumption of starting materials and the formation of the desired product.
The stationary phase is typically a thin layer of an adsorbent material, most commonly silica (B1680970) gel, coated onto a plastic or glass plate. umass.edu A small spot of the reaction mixture is applied to the baseline of the plate. umich.edu The plate is then placed in a sealed chamber containing a shallow pool of a solvent system (the mobile phase). As the mobile phase ascends the plate via capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. umass.edu
For this compound and related compounds, a mixture of a nonpolar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297) is commonly used as the eluent. mdpi.commdpi.com Visualization of the separated spots is often achieved using ultraviolet (UV) light, under which compounds with a UV-absorbing chromophore appear as dark spots on a fluorescent background. umich.edu Staining with iodine vapor is another common method, where organic compounds typically form dark-colored complexes. umass.edursc.org The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound under specific TLC conditions.
Table 1: Typical TLC Parameters for Benzamide (B126) Derivatives
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F254 pre-coated plates rsc.org |
| Mobile Phase | Hexane / Ethyl Acetate (EtOAc) mixtures (e.g., 3:1, 3:2) mdpi.comresearchgate.net |
| Visualization | Ultraviolet (UV) light (254 nm), Iodine (I₂) chamber rsc.org |
Column Chromatography
For the purification of this compound on a preparative scale, column chromatography is the most widely used method. This technique operates on the same principles as TLC but is adapted for separating larger quantities of material. rsc.org A vertical glass column is packed with a stationary phase, typically silica gel. mdpi.com
The crude product from the synthesis is dissolved in a minimal amount of solvent and loaded onto the top of the column. An eluent, or solvent system, is then passed through the column. rsc.org Components of the mixture separate into bands that travel down the column at different rates. By systematically collecting fractions of the eluting solvent, the desired compound can be isolated from impurities. The progress of the separation is often monitored by analyzing the collected fractions using TLC. rsc.org
Research articles describe the purification of this compound and its analogs using silica gel column chromatography with varying ratios of hexane and ethyl acetate as the eluent to achieve high purity. mdpi.comrsc.orgrsc.org
Table 2: Column Chromatography Conditions for this compound Purification
| Stationary Phase | Eluent System (Mobile Phase) | Reference |
|---|---|---|
| Silica Gel | Hexane : Ethyl Acetate (3:1) | mdpi.com |
| Silica Gel | Petrol : Ethyl Acetate (2:1) | mdpi.com |
| Silica Gel | n-heptane / AcOEt (gradient 4:1 to 1:1) | rsc.org |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the identification, quantification, and purity verification of compounds. It is an advanced form of column chromatography that uses high pressure to force the mobile phase through a column packed with very small particles, leading to high-resolution separations. nih.gov
For analyzing this compound, a Reverse-Phase HPLC (RP-HPLC) method is typically suitable. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as methanol and water or acetonitrile (B52724) and water. nih.govnih.gov A UV detector is commonly employed, as the benzamide structure contains a strong UV chromophore. nih.gov The time a compound takes to pass through the column to the detector is known as its retention time, which is a characteristic identifier under specific HPLC conditions. This method can yield purity levels with high accuracy, such as the 99.73% purity reported for the related compound 3-Methoxybenzamide (B147233). selleckchem.com
Table 3: Exemplary HPLC Conditions for Analysis of Related Benzamides
| Parameter | Description |
|---|---|
| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Column | Phenomenex Gemini RP-18 (250 x 4.6 mm, 5 µm) nih.gov |
| Mobile Phase | Methanol / Water / Triethylamine (4:1:0.01, v/v) nih.gov |
| Flow Rate | 1.0 mL/min nih.gov |
| Detector | UV/VIS at 254 nm nih.gov |
| Retention Time | 6.2 min for a structurally similar, larger derivative nih.gov |
Gas Chromatography (GC)
Gas Chromatography (GC) is another key analytical technique, particularly useful for volatile and thermally stable compounds. It is often coupled with a Mass Spectrometer (MS) as a detector (GC-MS), which allows for both separation and structural identification of the components. rsc.org
In GC, the mobile phase is an inert carrier gas, such as helium or argon, and the stationary phase is a high-boiling-point liquid coated on the inside of a long, thin capillary column. rsc.org For the analysis of this compound, a nonpolar or medium-polarity capillary column, like one with a polydimethylsiloxane (B3030410) phase containing 5% phenyl groups (e.g., HP-5), is appropriate. rsc.org The sample is injected into a heated port, where it vaporizes and is carried onto the column by the gas. Separation occurs based on the compounds' boiling points and their interactions with the stationary phase. A temperature program, where the column temperature is gradually increased, is used to elute compounds with different volatilities. scielo.br
Table 4: General Gas Chromatography (GC) Parameters for Benzamide Analysis
| Parameter | Description |
|---|---|
| Instrument | Gas Chromatograph with Mass Selective (MS) or Flame Ionization (FID) Detector rsc.org |
| Carrier Gas | Helium or Argon rsc.org |
| Column | HP-5 capillary column (e.g., 30 m, 0.25 mm i.d., 0.25 µm film) rsc.org |
| Injection | Split mode at an elevated temperature (e.g., 280 °C) scielo.br |
| Oven Program | Temperature ramp (e.g., from 140 °C to 330 °C) scielo.br |
Future Directions and Research Perspectives for N Butyl 3 Methoxybenzamide Class Compounds
Design of Novel Chemical Entities
The foundational structure of N-butyl-3-methoxybenzamide offers a versatile template for creating novel chemical entities with enhanced potency, selectivity, and improved pharmacokinetic profiles. Future design strategies will likely focus on systematic structural modifications.
Scaffold Modification and Analogue Synthesis : Research on related benzamides has shown that altering various structural components can significantly impact biological activity. For instance, in a series of potent dopamine (B1211576) D3 receptor ligands, replacing the flexible butyl linker with a more rigid cyclohexyl linker was explored to improve receptor affinity and selectivity. oup.com Similarly, modifying the aromatic ring systems can yield compounds with high affinity for specific targets. Structure-affinity relationship studies on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides revealed that changes to the aryl group linked to the piperazine (B1678402) ring or the arylcarboxamide portion could produce high-affinity D3 ligands. acs.orgnih.gov Applying these principles, future work on the this compound class could involve:
Replacing the n-butyl group with various alkyl chains, cyclic systems, or aromatic linkers to optimize binding interactions.
Substituting the methoxy (B1213986) group on the benzamide (B126) ring with other electron-donating or electron-withdrawing groups to modulate electronic properties and target engagement.
Creating hybrid molecules by merging the benzamide scaffold with other pharmacophores to develop dual-target ligands, as demonstrated in the creation of dual soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ) modulators from an N-benzylbenzamide scaffold. acs.org
Bioisosteric Replacement : Another key strategy is the use of bioisosterism, where functional groups are replaced with others that have similar physical or chemical properties. In the design of pesticidal benzamides, a pyridine (B92270) ring was used to replace a trifluoromethyl group, leading to a new series of compounds with good fungicidal and insecticidal activities. nih.gov This approach could be used to design novel this compound analogues with potentially different or improved biological profiles.
| Parent Compound Class | Modification Strategy | Resulting Compound Example | Observed Outcome | Reference |
|---|---|---|---|---|
| N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides | Replacement of flexible butyl linker with a cyclohexyl linker | trans-N-{4-[4-(2,3-dichlorophenyl)-1-piperazinyl]cyclohexyl}-3-methoxybenzamide | High D3-receptor affinity (Ki = 0.18 nM) and >200-fold selectivity over other receptors. oup.com | oup.com |
| N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-3-methoxybenzamide | Replacement of the 2,3-dichlorophenyl group | N-[4-[4-(2,3-dimethylphenyl)-piperazin-1-yl]butyl]-3-methoxybenzamide | Identified as a high-affinity D3 ligand and a candidate for positron emission tomography (PET). acs.orgnih.gov | acs.orgnih.gov |
| N-Benzylbenzamides | Merged sEH/PPARγ pharmacophore design | Substituted N-Benzylbenzamide derivative (14c) | Achieved submicromolar potency as a dual sEH/PPARγ modulator. acs.org | acs.org |
| Benzamide scaffold for pesticides | Bioisosteric replacement of trifluoromethyl with a pyridine ring | Novel benzamides with pyridine-linked 1,2,4-oxadiazole | Good larvicidal and fungicidal activities. nih.gov | nih.gov |
Exploration of Undiscovered Biological Targets
While certain benzamides are well-known for their effects on the central nervous system, the versatility of the benzamide scaffold suggests a much broader range of potential biological targets. ontosight.aiontosight.aiontosight.ai Future research should aim to screen this compound and its novel analogues against a diverse array of targets implicated in various diseases.
Screening Against Novel Targets : The benzamide motif is present in compounds targeting a wide range of biological systems. For example, novel benzamide derivatives have been investigated as inhibitors of histone deacetylases (HDACs) for cancer therapy, showing that molecular length and specific substitutions are key to potency. tandfonline.com Other research has identified benzamide derivatives as potential antimalarial leads, Smoothened (SMO) antagonists in the Hedgehog signaling pathway, and inhibitors of the PD-1/PD-L1 immune checkpoint. nih.govnih.govbohrium.com This suggests that compounds from the this compound class could be screened against targets in oncology, infectious diseases, and immunology.
Multi-Target Ligand Discovery : There is a growing interest in developing drugs that can modulate multiple targets simultaneously, which can be beneficial for treating complex diseases like Alzheimer's. mdpi.com Benzamide derivatives have been designed as dual inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1), two key enzymes in Alzheimer's pathology. mdpi.com this compound analogues could be rationally designed and tested for multi-target activity against neurodegenerative, metabolic, or inflammatory diseases.
Development of Advanced Synthetic Methodologies
Innovations in synthetic organic chemistry can provide more efficient, cost-effective, and environmentally friendly ways to produce this compound and its derivatives. Moving beyond traditional amide coupling reactions is crucial for future development. cbijournal.commdpi.com
Green Chemistry Approaches : Modern synthetic methods focus on sustainability. An eco-friendly, one-pot synthesis of N-alkylbenzamides has been developed using an iron(III) sulfate-catalyzed rearrangement in water, avoiding hazardous solvents and reagents. rsc.org Such green approaches could be adapted for the large-scale synthesis of this compound.
Novel Catalytic Systems : Advanced catalytic processes are enabling previously challenging chemical transformations. A recently reported method uses a photoinduced copper-catalyzed reaction for the Sonogashira-type coupling of o-alkylbenzamides, demonstrating the power of photoredox catalysis. rsc.org Another efficient method involves a nickel-catalyzed, manganese-mediated coupling of N-alkyl-1,2,3-benzotriazinones to form o-alkyl secondary benzamides. researchgate.net Exploring these modern catalytic systems could unlock new routes to synthesize complex analogues of this compound that are not accessible through conventional methods. The use of recyclable catalytic systems, such as those employing PEG-400/H2O, also represents a significant step towards sustainable chemical production. rsc.org
Integration of Artificial Intelligence and Machine Learning in Compound Discovery
Predictive Modeling and Virtual Screening : AI/ML models can predict the biological activity, pharmacokinetic properties (ADME), and potential toxicity of novel compounds before they are synthesized. ontosight.ai This allows researchers to prioritize the most promising candidates, saving time and resources. For example, ML models have been successfully used to predict butyrylcholinesterase (BChE) inhibitors from a benzamide library and to rank HIV-1 inhibitors. nih.govmdpi.com Such models could be trained on existing benzamide data to screen virtual libraries of this compound analogues and identify those with a high probability of activity against desired targets.
De Novo Drug Design : Generative AI models can design entirely new molecules optimized for specific properties. jst.go.jp By learning from vast chemical databases, these models can propose novel benzamide structures that are predicted to have high binding affinity for a particular biological target. ontosight.ai An AI-driven approach recently identified a novel benzamide derivative, N-(1-propyl-1H-1,3-benzodiazol-2-yl)-3-(pyrrolidine-1-sulfonyl) benzamide, as a new anti-cancer drug candidate by targeting the STK33 kinase. nih.gov
Accelerating Lead Optimization : During lead optimization, ML can guide the iterative process of modifying a lead compound to improve its properties. Active learning, a type of ML, can intelligently select which new compounds to synthesize and test next to most efficiently improve the predictive model and find a potent drug candidate. scispace.com This integration of AI can significantly reduce the number of compounds that need to be made and tested, lowering costs and shortening development timelines. pharmaceutical-technology.comresearchgate.net
Q & A
Q. What are the recommended synthetic routes for N-butyl-3-methoxybenzamide, and what critical parameters influence reaction efficiency?
- Methodological Answer : this compound can be synthesized via amide coupling between 3-methoxybenzoic acid derivatives and n-butylamine. Key steps include:
- Activation of the carboxylic acid : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) to form an active ester intermediate.
- Reaction with n-butylamine : Conduct the reaction in anhydrous dichloromethane (DCM) or THF under inert atmosphere (N₂/Ar) to prevent hydrolysis .
- Critical parameters :
- Solvent purity : Residual moisture can reduce yield; use molecular sieves or pre-dried solvents.
- Temperature : Maintain 0–25°C to avoid side reactions (e.g., over-activation of the carboxylic acid).
- Work-up : Neutralize acidic byproducts with NaHCO₃ and purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
Table 1 : Exemplary Reaction Conditions for Analogous Benzamides
| Compound | Coupling Agent | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| N-Butyl-3-hydroxybenzamide | EDCI/HOBt | DCM | 78 | |
| N-Alkyl-trihydroxybenzamide | DCC | THF | 85 |
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm the presence of the methoxy group (δ ~3.8–4.0 ppm for 1H; δ ~55–60 ppm for 13C) and n-butyl chain (δ 0.8–1.6 ppm). Compare shifts to calculated values using software like ACD/Labs or MestReNova .
- HPLC : Use a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95% by area under the curve).
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ with <2 ppm error.
Q. What safety protocols are essential when handling this compound and its precursors?
- Methodological Answer :
- Hazard assessment : Follow guidelines from Prudent Practices in the Laboratory (Chapter 4) for risk evaluation, especially for mutagenic intermediates (e.g., anomeric amides) .
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing solids or handling volatile reagents.
- Storage : Store intermediates under argon at –20°C to prevent decomposition .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved when synthesizing novel this compound analogs?
- Methodological Answer :
- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping peaks and assign ambiguous signals. For example, HMBC can confirm methoxy group attachment by correlating its protons to the aromatic C3 carbon .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA).
- X-ray crystallography : If single crystals are obtainable, resolve structural ambiguities (e.g., regiochemistry of substitution) .
Q. What strategies mitigate decomposition risks during storage of this compound intermediates?
- Methodological Answer :
- Stabilization : Add radical inhibitors (e.g., BHT) or store under inert gas (argon) to prevent oxidation.
- Lyophilization : For hygroscopic intermediates, lyophilize and store in flame-sealed ampoules .
- Thermal analysis : Use DSC (Differential Scanning Calorimetry) to identify decomposition thresholds (e.g., exothermic peaks >100°C) .
Q. How does the methoxy group’s electronic effects influence the reactivity of this compound in substitution reactions?
- Methodological Answer :
- Electron-donating effects : The methoxy group activates the aromatic ring toward electrophilic substitution (e.g., nitration at the para position) but deactivates it toward nucleophilic attack.
- Kinetic studies : Compare reaction rates of methoxy vs. hydroxy analogs (e.g., SNAr reactions with KF/18-crown-6 in DMF) to quantify substituent effects .
Q. How to design SAR studies for this compound derivatives to optimize bioactivity?
- Methodological Answer :
- Structural modifications : Vary the alkyl chain length (e.g., n-butyl vs. tert-butyl) and introduce substituents (e.g., halogens at C5) to probe steric/electronic effects.
- Bioassays : Test analogs for enzyme inhibition (e.g., COX-2 or HDACs) using fluorescence-based assays .
- Molecular docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., comparing docking scores of methoxy vs. ethoxy derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
